molecular formula C17H20BrNO3S B7468842 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide

4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide

Cat. No.: B7468842
M. Wt: 398.3 g/mol
InChI Key: YQNGJOFIHUNXII-UHFFFAOYSA-N
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Description

4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is an organic compound characterized by the presence of a bromine atom, a sulfonamide group, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the brominated benzene ring.

    Alkylation: The attachment of a propoxy group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to efficiently introduce various functional groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Substitution Reactions: Where the bromine atom can be replaced by other substituents.

    Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom and propoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide
  • 4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide

Uniqueness

4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This distinguishes it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-4-7-22-17-11-15(5-6-16(17)18)23(20,21)19-14-9-12(2)8-13(3)10-14/h5-6,8-11,19H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNGJOFIHUNXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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